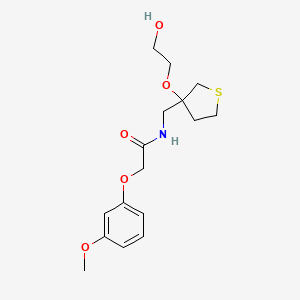

N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-(3-methoxyphenoxy)acetamide

Description

This compound features a tetrahydrothiophene (thiolane) ring substituted at the 3-position with a 2-hydroxyethoxy group and a methylene bridge linked to an acetamide moiety. The acetamide is further functionalized with a 3-methoxyphenoxy group. Key structural attributes include:

- Tetrahydrothiophene core: A saturated five-membered sulfur-containing ring, conferring conformational flexibility.

Properties

IUPAC Name |

N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]-2-(3-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5S/c1-20-13-3-2-4-14(9-13)21-10-15(19)17-11-16(22-7-6-18)5-8-23-12-16/h2-4,9,18H,5-8,10-12H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXDQMNWIXBBXJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCC(=O)NCC2(CCSC2)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-(3-methoxyphenoxy)acetamide typically involves multiple steps. One common route includes the following steps:

Formation of the tetrahydrothiophene ring: This can be achieved through the cyclization of a suitable precursor, such as 3-chloropropanol, with a thiol compound under basic conditions.

Introduction of the hydroxyethoxy group: The tetrahydrothiophene intermediate is then reacted with ethylene oxide in the presence of a base to introduce the hydroxyethoxy group.

Attachment of the methoxyphenoxyacetamide moiety: The final step involves the reaction of the hydroxyethoxy-tetrahydrothiophene intermediate with 3-methoxyphenoxyacetyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of more efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethoxy group, leading to the formation of corresponding ketones or aldehydes.

Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.

Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of substituted phenoxyacetamides.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

Medicine: Research may focus on its potential as a drug candidate for various diseases.

Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-(3-methoxyphenoxy)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyethoxy and methoxyphenoxy groups may play a role in binding to these targets, while the tetrahydrothiophene ring could influence the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Acetamide Moiety

a. 2-(2-Chlorophenyl)-N-[(3-methoxytetrahydro-3-thiophenyl)methyl]acetamide ()

- Core structure : Tetrahydrothiophene with a methoxy group at the 3-position.

- Key differences: Acetamide substituent: 2-Chlorophenyl vs. 3-methoxyphenoxy. Methoxy group on thiolane vs. hydroxyethoxy in the target compound.

- Methoxy on the thiolane reduces polarity compared to hydroxyethoxy, impacting solubility .

b. N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-N-(3-methoxyphenyl)acetamide ()

- Core structure : Dihydrothiophene with a sulfone group.

- Key differences: Sulfone (electron-withdrawing) vs. hydroxyethoxy (electron-donating) on the heterocycle. N-linked 3-methoxyphenyl vs. O-linked 3-methoxyphenoxy in the target.

- Implications :

Heterocycle Modifications

a. N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide ()

- Core structure : Benzothiazole (aromatic heterocycle).

- Key differences :

- Aromatic benzothiazole vs. saturated thiolane.

- Trifluoromethyl group enhances electron deficiency.

- Implications :

b. N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide ()

Side Chain and Functional Group Comparisons

a. 2-(2-Hydroxyethylamino)-N-(3-(trifluoromethoxy)phenyl)acetamide ()

- Key differences: Hydroxyethylamino side chain vs. thiolane ring. Trifluoromethoxy group (lipophilic) vs. methoxyphenoxy (polar).

- Implications: Hydroxyethylamino increases hydrogen-bonding capacity. Trifluoromethoxy may enhance blood-brain barrier penetration .

Physicochemical Properties

*Estimated based on similar acetamides (Evidences 1, 6).

Structure-Activity Relationships (SAR)

- Hydroxyethoxy group : Critical for solubility and hydrogen bonding; removal (e.g., methoxy in ) reduces polarity.

- Thiolane vs. benzothiazole : Saturated thiolane may improve metabolic stability over aromatic heterocycles.

- 3-Methoxyphenoxy: Electron-donating group enhances resonance stabilization of the acetamide.

Biological Activity

N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-(3-methoxyphenoxy)acetamide is a complex organic compound with potential biological activity due to its unique structural features. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C15H23NO5S |

| Molecular Weight | 381.5 g/mol |

| CAS Number | 2319851-95-9 |

| Density | Not Available |

| Melting Point | Not Available |

Antimicrobial and Anti-inflammatory Properties

Compounds with similar thiophene structures have demonstrated significant antimicrobial and anti-inflammatory activities. The presence of the sulfamoyl group in related compounds has been associated with enhanced interactions with biological targets such as enzymes and receptors involved in inflammatory processes .

For instance, studies have shown that thiophene derivatives can inhibit the production of pro-inflammatory cytokines and reduce nitric oxide (NO) production in macrophage models, indicating their potential as anti-inflammatory agents . The hydroxyethoxy group may enhance solubility and bioavailability, making this compound a candidate for further biological evaluation.

The proposed mechanism of action for this compound involves:

- Interaction with Enzymes : The compound may inhibit specific enzymes involved in inflammatory pathways.

- Cytokine Modulation : It could modulate the expression of cytokines, thus regulating immune responses.

- Reactive Oxygen Species (ROS) Scavenging : Thiophene derivatives are known to exhibit antioxidant properties, potentially reducing oxidative stress in cells.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds, providing insights into their therapeutic potential:

- Anti-inflammatory Activity : In vitro studies have shown that thiophene derivatives can significantly reduce LPS-stimulated NO production in RAW264.7 cells, suggesting a strong anti-inflammatory effect .

- Antimicrobial Activity : Related compounds have demonstrated efficacy against various bacterial strains, highlighting their potential as antimicrobial agents.

- Cytotoxicity Assessment : MTT assays have been utilized to assess cell viability post-treatment with similar compounds, revealing that certain concentrations can effectively reduce cell viability while maintaining safety profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.